molecular formula C7H5NO2 B13191390 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid

Cat. No.: B13191390
M. Wt: 135.12 g/mol
InChI Key: HLKAMZCTVZJEHU-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is an organic compound with the molecular formula C7H5NO2. It is characterized by the presence of a pyrrole ring attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid typically involves the reaction of pyrrole with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the propargyl bromide, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives .

Scientific Research Applications

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
  • 3-(1H-Pyrrol-2-YL)propanoic acid
  • 3-(1H-Pyrrol-2-YL)-2-propenoic acid

Uniqueness

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propynoic acid moiety and pyrrole ring make it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-(1H-pyrrol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H5NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,(H,9,10)

InChI Key

HLKAMZCTVZJEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C#CC(=O)O

Origin of Product

United States

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